molecular formula C12H7ClFN3 B11862861 5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11862861
M. Wt: 247.65 g/mol
InChI Key: VXUUTSHYMYMRSN-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4-fluorobenzaldehyde under basic conditions, followed by chlorination . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

5-chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H7ClFN3/c13-11-5-6-17-12(16-11)10(7-15-17)8-1-3-9(14)4-2-8/h1-7H

InChI Key

VXUUTSHYMYMRSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(C=CN3N=C2)Cl)F

Origin of Product

United States

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